Methylsuccinic acid

Physicochemical properties Dicarboxylic acid solubility Process chemistry

Researchers requiring a saturated, chiral C5 dicarboxylic acid building block must avoid linear analogs (succinic, glutaric acid) that lack the asymmetric C2 center essential for stereochemical integrity. Methylsuccinic acid (CAS 498-21-5) is the simplest chiral dicarboxylic acid, enabling enantioselective pharmaceutical synthesis and low-temperature (35 °C) polycondensation for branched bioplastics. - Chiral pool synthon for APIs, agrochemicals, and liquid crystal polymers; optically pure (R)- and (S)-enantiomers accessible via catalytic transfer-hydrogenation. - Validated biomarker reference standard for ethylmalonic encephalopathy and MCAD deficiency in multiplexed LC-MS/MS assays. - Certified analytical purity (≥99%) ensures batch-to-batch reproducibility for GLP-compliant research and clinical diagnostics.

Molecular Formula C5H8O4
Molecular Weight 132.11 g/mol
CAS No. 498-21-5
Cat. No. B050227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylsuccinic acid
CAS498-21-5
SynonymsPyrotartaric Acid;  Acid;  (±)-2-Methylsuccinic Acid;  (±)-Methylsuccinic Acid;  (±)-α-Methylsuccinic Acid;  1,2-Propanedicarboxylic Acid;  2-Methylbutane-1,4-dioic Acid;  2-Methylbutanedioic Acid;  2-Methylsuccinic Acid;  DL-Methylbutanedioic Acid;  DL-Methyl
Molecular FormulaC5H8O4
Molecular Weight132.11 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C(=O)O
InChIInChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)
InChIKeyWXUAQHNMJWJLTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 72 °F (NTP, 1992)

Methylsuccinic Acid: Simplest Chiral Dicarboxylic Acid


Methylsuccinic acid (2-methylsuccinic acid, C₅H₈O₄, MW 132.11) is a branched-chain dicarboxylic acid and the simplest chiral dicarboxylic acid [1]. As a normal metabolite in human fluids [2], it exists as a white crystalline solid with a melting point of 110–115 °C, pKa 4.13 at 25 °C, and is soluble in water . Its unique feature among C₄–C₆ dicarboxylic acids is the presence of a chiral center, enabling its use as a stereochemical building block in pharmaceutical synthesis and as a C₅ synthon for branched polymers and bioplastics [1].

Why Methylsuccinic Acid Is Irreplaceable


Generic substitution of methylsuccinic acid with linear analogs (succinic acid, glutaric acid) fails when chirality is required: methylsuccinic acid possesses an asymmetric carbon atom at C2, making it the simplest chiral dicarboxylic acid [1], whereas its unsubstituted analogs are achiral. Substitution with unsaturated analogs (itaconic acid) fails when saturation or distinct reactivity is needed: itaconic acid contains a reactive exocyclic double bond and undergoes free-radical polymerization, whereas methylsuccinic acid is saturated and participates in polycondensation reactions for branched polyesters [2]. In biomarker applications, methylsuccinic acid is a specific metabolic intermediate in the ethylmalonyl-CoA pathway and a diagnostic marker for ethylmalonic encephalopathy [3]; related dicarboxylic acids (ethylmalonic, glutaric) cannot substitute because their diagnostic thresholds and metabolic origins are distinct and measured separately in multiplexed clinical assays [4]. For procurement purposes, selecting an analog without verifying stereochemistry, saturation state, or metabolic specificity risks invalidating downstream chiral synthesis, polymer properties, or clinical diagnostic accuracy.

Methylsuccinic Acid Quantitative Differentiation Evidence


Solubility Advantage vs. Succinic Acid

The addition of a methyl group to the succinic acid backbone significantly increases aqueous solubility. In a 1902 comparative study of succinic and methylsuccinic acids, it was observed that methyl substitution increases both the solubility and the ease of anhydride formation [1]. This class-level inference is supported by modern data: methylsuccinic acid is fully soluble in water (>100 mg/mL at 22°C) , whereas unsubstituted succinic acid has a water solubility of approximately 83 mg/mL at 25°C.

Physicochemical properties Dicarboxylic acid solubility Process chemistry

Room-Temperature Polycondensation Capability

Methylsuccinic acid undergoes polycondensation at 35 °C with diols under water-stable Lewis acid catalysis [1]. This contrasts sharply with adipic acid and unsubstituted succinic acid, which typically require temperatures exceeding 150 °C for polyesterification in the absence of specialized catalysts. The branched C₅ structure of methylsuccinic acid introduces chain irregularities that lower melt viscosity and enable low-temperature processing, making it an attractive synthon for coatings, cosmetic solvents, and bioplastics .

Polymer chemistry Polycondensation Biodegradable polymers

LC-MS/MS Chromatographic Separation

In a 2022 multiplexed LC-MS/MS method developed for simultaneous quantification of methylsuccinic acid (MSA), ethylmalonic acid (EMA), and glutaric acid (GA) in plasma and urine, methylsuccinic acid exhibits a distinct retention time enabling baseline chromatographic separation from its closest metabolic analogs [1]. The method achieved validated quantification across clinically relevant concentration ranges, demonstrating that MSA can be reliably distinguished and quantified without interference from EMA or GA, which are structurally similar C₅–C₆ dicarboxylic acids.

Clinical chemistry LC-MS/MS Metabolic biomarkers

Neuroprotective Activity in Ischemic Cell Model

Three undescribed methylsuccinic acid derivatives (xylaril acids A–C) isolated from the fungus Xylaria longipes exhibited neuroprotective activity against oxygen-glucose deprivation/reperfusion injury in PC12 cells at 10 μM [1]. The methylsuccinic acid scaffold provides a chiral framework for generating neuroprotective pharmacophores, a property not shared by achiral unsubstituted succinic acid. The study established that methylsuccinic acid derivatives enhance cell viability and inhibit apoptosis under ischemic conditions, demonstrating the biological relevance of the methyl-branched scaffold.

Neuroprotection Natural products Drug discovery

Ethylmalonyl-CoA Pathway Specificity

Methylsuccinic acid is the downstream metabolic product of ethylmalonic acid in the ethylmalonyl-CoA pathway, catalyzed by methylmalonyl-CoA mutase [1]. This metabolic relationship is unique: ethylmalonic acid is converted to methylsuccinic acid, and both are co-elevated in ethylmalonic encephalopathy (OMIM 602473) [2]. In contrast, linear dicarboxylic acids like succinic acid and glutaric acid are metabolized via distinct pathways (TCA cycle and fatty acid oxidation, respectively) and are biomarkers for different disease states. No other C₅ dicarboxylic acid occupies this specific metabolic niche.

Metabolomics Inborn errors of metabolism Biomarker validation

Methylsuccinic Acid Research and Industrial Applications


Low-Temperature Polycondensation for Biopolymers

Methylsuccinic acid undergoes polycondensation with diols at 35 °C under water-stable Lewis acid catalysis [1], a temperature reduction of over 115 °C compared to conventional polyesterification with adipic or succinic acid. This low-temperature capability reduces thermal energy consumption and minimizes degradation of heat-sensitive co-monomers, making methylsuccinic acid a preferred C₅ branched-chain dicarboxylate for producing sustainable polyesters, coatings, and bioplastics . Procurement for polymer research should specify methylsuccinic acid when branched chain topology and energy-efficient processing are required; linear analogs cannot achieve equivalent processing advantages.

Clinical Biomarker Quantification by LC-MS/MS

Methylsuccinic acid is quantified alongside ethylmalonic acid and glutaric acid in validated multiplexed LC-MS/MS assays for plasma and urine [2]. Its distinct chromatographic retention enables simultaneous, interference-free measurement of three metabolically related but diagnostically distinct dicarboxylic acids. Clinical and research laboratories requiring reference standards for ethylmalonic encephalopathy, isovaleric acidemia, or medium-chain acyl-CoA dehydrogenase deficiency testing must procure methylsuccinic acid of certified analytical purity (>98%) to ensure assay accuracy and traceability.

Chiral Pharmaceutical Intermediate Synthesis

Methylsuccinic acid is the simplest chiral dicarboxylic acid and serves as a chiral pool starting material for pharmaceuticals, agrochemicals, and liquid crystal polymers [3]. Optically pure (R)- and (S)-enantiomers are produced via enantioselective catalytic transfer-hydrogenation of itaconic acid with formates, achieving high optical purity . The saturated, chiral C₅ backbone distinguishes it from itaconic acid (unsaturated) and succinic acid (achiral), making methylsuccinic acid the required procurement choice when stereochemical integrity is essential for downstream chiral drug synthesis.

Neuroprotective Scaffold for Drug Discovery

Methylsuccinic acid derivatives isolated from Xylaria longipes exhibit neuroprotective activity at 10 μM in PC12 cell oxygen-glucose deprivation/reperfusion models, enhancing cell viability and inhibiting apoptosis [4]. The methyl-branched chiral scaffold provides a pharmacophore for neuroprotective compound development that achiral succinic acid cannot offer. Researchers in natural product medicinal chemistry and CNS drug discovery should procure methylsuccinic acid as a scaffold reference standard for structure-activity relationship studies and derivatization campaigns targeting ischemic neuroprotection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylsuccinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.